6-Cyclopropyl-2-hydroxynicotinamide
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Overview
Description
6-Cyclopropyl-2-hydroxynicotinamide is a fascinating chemical compound with a unique structure that holds immense potential for scientific research. Its distinctive properties make it a versatile material, applicable in various fields such as pharmaceuticals, organic synthesis, and drug discovery.
Mechanism of Action
Target of Action
6-Cyclopropyl-2-hydroxynicotinamide, also known as 6-Cyclopropyl-2-oxo-1H-pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a significant role in cellular energy metabolism, DNA repair, and regulation of transcription processes .
Mode of Action
The compound interacts with its targets by being a part of the coenzyme NAD. It is involved in various biological processes, including cellular energy metabolism, DNA repair, and regulation of transcription
Biochemical Pathways
The compound affects the biochemical pathways associated with the functions of NAD. NAD is a crucial coenzyme in redox reactions, playing a vital role in cellular respiration and energy production. It is also involved in DNA repair and cell signaling .
Pharmacokinetics
Excretion occurs via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as a component of NAD. It may contribute to cellular energy metabolism, DNA repair, and regulation of transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-hydroxynicotinamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-oxo-3-pyridinecarboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-hydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Cyclopropyl-2-hydroxynicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules
Comparison with Similar Compounds
Similar Compounds
6-Oxopyrimidin-1-yl Benzamide Derivatives: These compounds share structural similarities and have been studied for their antimicrobial activity.
Pyridine Compounds: Known for their therapeutic properties, including antimicrobial and antiviral activities.
Uniqueness
6-Cyclopropyl-2-hydroxynicotinamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBJQQISTVBVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C(=O)N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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